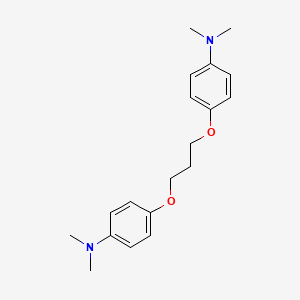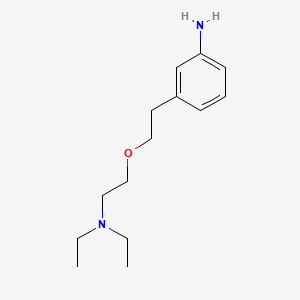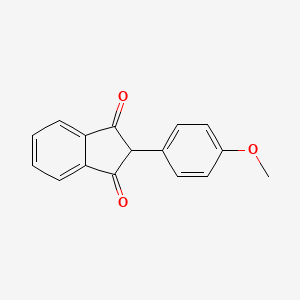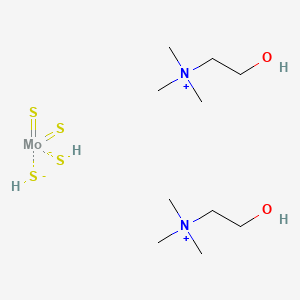
BQCA
概要
説明
ベンジルキノロンカルボン酸は、ムスカリン性アセチルコリン受容体サブタイプ1(M1 mAChR)の高度に選択的なアロステリックモジュレーターです。 この化合物は、特にアルツハイマー病や統合失調症などの認知障害の治療における潜在的な治療用途のために注目を集めています .
準備方法
合成経路と反応条件
ベンジルキノロンカルボン酸は、一連の化学反応によって合成することができます。一般的な方法の1つは、キノロンカルボン酸のN-ベンジル化です。この反応には、通常、炭酸カリウムなどの塩基とジメチルホルムアミドなどの溶媒が必要です。 反応は、目的の生成物の形成を促進するために高温で行われます .
工業生産方法
工業的な環境では、ベンジルキノロンカルボン酸の生産には、ナノ粒子の形成のために溶媒注入法などの高度な技術が使用される場合があります。たとえば、ベンジルキノロンカルボン酸はステアリルアミンと結合させることができ、その後、ポリスルベート-80を使用してナノ粒子を形成することができます。 この方法は、化合物のバイオアベイラビリティと治療効果を高めます .
化学反応の分析
反応の種類
ベンジルキノロンカルボン酸は、主にアロステリックモジュレーション反応を受けます。 直接のアゴニズムやアンタゴニズムを示すのではなく、アセチルコリンに対するM1受容体の親和性を高めます .
一般的な試薬と条件
この化合物は、しばしばヒトM1 CHO膜タンパク質と放射性標識されたオルソステリックアンタゴニストとの結合反応で使用されます。 これらの反応は、通常、30°Cで2〜3時間行われ、急速なろ過によって終了します .
形成された主要な製品
これらの反応から形成される一次生成物は、M1受容体へのアセチルコリンの結合の強化であり、受容体活性の増加につながります .
科学研究への応用
ベンジルキノロンカルボン酸は、広範囲の科学研究用途を持っています。
科学的研究の応用
Benzyl quinolone carboxylic acid has a wide range of scientific research applications:
作用機序
ベンジルキノロンカルボン酸は、M1ムスカリン性アセチルコリン受容体のアロステリックモジュレーションによってその効果を発揮します。それは受容体のアロステリック部位に結合し、アセチルコリンに対する受容体の親和性を高めます。 これにより、受容体の活性化と下流のシグナル伝達経路が強化され、β-アレスチンが募集され、細胞外シグナル調節キナーゼ(ERK)が活性化されます .
類似の化合物との比較
類似の化合物
AC-42: M1受容体の別のアロステリックモジュレーターですが、結合特性が異なります.
キサノメリン: ベンジルキノロンカルボン酸とは異なり、M1受容体の直接のアゴニストです。ベンジルキノロンカルボン酸はアロステリックモジュレーターです.
独自性
ベンジルキノロンカルボン酸は、直接活性化または阻害することなく、M1受容体を選択的にモジュレートする能力がユニークです。 この選択的なモジュレーションにより、直接のアゴニストまたはアンタゴニストに関連する副作用のリスクが軽減され、治療用途に有望な候補となります .
類似化合物との比較
Similar Compounds
AC-42: Another allosteric modulator of the M1 receptor, but with different binding properties.
Xanomeline: A direct agonist of the M1 receptor, unlike benzyl quinolone carboxylic acid, which is an allosteric modulator.
Uniqueness
Benzyl quinolone carboxylic acid is unique in its ability to selectively modulate the M1 receptor without directly activating or inhibiting it. This selective modulation reduces the risk of side effects associated with direct agonists or antagonists and makes it a promising candidate for therapeutic applications .
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-11-15(18(21)22)17(20)14-4-2-3-5-16(14)19/h2-9,11H,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBBTGCKPRSPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363104 | |
| Record name | BQCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338747-41-4 | |
| Record name | BQCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 338747-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BQCA interact with the M1 mAChR and what are the downstream effects of this interaction?
A: this compound binds to an allosteric site on the M1 mAChR, distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds [, , ]. This binding enhances the receptor's response to acetylcholine, leading to increased downstream signaling. This is evidenced by the observation that this compound enhances acetylcholine-mediated phosphorylation of the M1 mAChR at serine 228 (Ser228), a marker of receptor activation [].
Q2: What is the significance of Ser228 phosphorylation in the context of this compound's mechanism of action?
A: Research has shown that phosphorylation of the M1 mAChR at Ser228 is a sensitive indicator of receptor activation []. While basal phosphorylation at this site is low, it increases significantly upon stimulation by orthosteric agonists like acetylcholine. This compound, as a PAM, amplifies this effect by increasing acetylcholine's ability to induce Ser228 phosphorylation []. This finding suggests that this compound, by enhancing M1 mAChR activation, might be useful in therapeutic contexts where boosting cholinergic signaling is desired.
Q3: Has the structure of this compound been modified to explore structure-activity relationships and potentially improve its properties?
A: Yes, several studies have investigated structural modifications of this compound to understand the key elements contributing to its activity and to potentially identify novel M1 mAChR PAMs [, ]. For instance, researchers explored replacing the tricyclic benzo[h]quinazolin-4(3H)-one core of this compound with a quinazolin-4(3H)-one core. While this modification initially led to decreased affinity and binding cooperativity, the addition of methyl groups at specific positions on the quinazolinone ring restored functional affinity []. This highlights the potential for developing new M1 mAChR PAMs with improved pharmacological properties through targeted structural modifications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)
